molecular formula C10H15N5 B15326711 1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-3-amine

1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-3-amine

Cat. No.: B15326711
M. Wt: 205.26 g/mol
InChI Key: JOFBHYBEWUDKRK-UHFFFAOYSA-N
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Description

1-((1-Isopropyl-1H-pyrazol-3-yl)methyl)-1H-pyrazol-3-amine (CAS: 1341789-01-2) is a pyrazole derivative featuring two pyrazole rings connected via a methylene bridge. The 1-isopropyl group on the first pyrazole and the 3-amine substituent on the second pyrazole define its structural uniqueness.

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H15N5/c1-8(2)15-6-3-9(12-15)7-14-5-4-10(11)13-14/h3-6,8H,7H2,1-2H3,(H2,11,13)

InChI Key

JOFBHYBEWUDKRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CN2C=CC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-3-amine typically involves the reaction of 1-isopropyl-1H-pyrazole-3-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to form the desired pyrazole derivative. The reaction conditions often include the use of ethanol as a solvent and a reaction temperature of around 80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography might also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways, where the compound affects the downstream signaling events .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine
  • Structural Difference : The amine group is substituted with a (1-methylpyrrol-2-yl)methyl moiety instead of a pyrazol-3-amine.
1-(tert-Butyl)-1H-pyrazol-3-amine
  • Structural Difference : A tert-butyl group replaces the isopropyl substituent.
  • This compound is synthesized via condensation of tert-butylhydrazine with 2-chloroacrylonitrile, a simpler route compared to the target compound’s synthesis .
1-[3-(Trifluoromethyl)benzyl]-1H-pyrazol-3-amine
  • Structural Difference : A 3-(trifluoromethyl)benzyl group replaces the methylene-linked pyrazole.
  • Impact : The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, which could improve membrane permeability or modulate electronic properties in drug design .

Modifications to the Amine Group

N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Structural Difference : A pyridin-3-yl group and cyclopropylamine substituent are present.
  • This compound is synthesized via copper-catalyzed coupling, highlighting diverse synthetic approaches compared to the target compound .
1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine
  • Structural Difference : A halogenated benzyl group (2-chloro-4-fluorophenyl) is attached.
  • Such derivatives are often explored for antimicrobial activity .

Functional Group Additions

1-(Adamantan-1-yl)-1H-pyrazol-3-amine
  • Structural Difference : An adamantyl group replaces the isopropyl substituent.
  • Impact: The adamantyl group significantly increases lipophilicity, improving membrane permeability. Its synthesis involves 1-bromoadamantane and 3-aminopyrazole, a method adaptable to the target compound with modifications .
1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine
  • Structural Difference : A trifluoromethyl group is added to the pyrazole ring.
  • This compound’s molecular formula (C₁₀H₁₃F₃N₅) reflects higher complexity compared to the target compound .

Physicochemical Comparisons

Compound Molecular Formula Molecular Weight Key Substituents Lipophilicity (Predicted)
Target Compound C₁₀H₁₆N₆ 220.28 g/mol Isopropyl, pyrazol-3-amine Moderate
1-(tert-Butyl)-1H-pyrazol-3-amine C₇H₁₃N₃ 139.20 g/mol tert-Butyl High
1-[3-(Trifluoromethyl)benzyl]-1H-pyrazol-3-amine C₁₁H₁₀F₃N₃ 257.21 g/mol CF₃-benzyl High
1-(Adamantan-1-yl)-1H-pyrazol-3-amine C₁₃H₁₉N₃ 217.31 g/mol Adamantyl Very High

Biological Activity

1-((1-Isopropyl-1H-pyrazol-3-yl)methyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-((1-Isopropyl-1H-pyrazol-3-yl)methyl)-1H-pyrazol-3-amine is C₁₁H₁₅N₃, with a molecular weight of approximately 189.26 g/mol. The compound features two pyrazole rings connected through a methyl linkage, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including the compound . In vitro evaluations have shown that certain pyrazole derivatives exhibit significant activity against a range of pathogens. For instance, a study reported that specific pyrazole derivatives had minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Compound MIC (μg/mL) Target Pathogen
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis

These findings suggest that modifications to the pyrazole structure can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied, with promising results. For example, compounds derived from pyrazoles have been shown to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that certain pyrazole derivatives induced apoptosis in cancer cells with IC50 values around 49.85 μM .

Compound IC50 (μM) Cancer Cell Line
Compound 549.85A549
Compound 626NCI-H460

These results indicate that the structural characteristics of pyrazoles significantly influence their anticancer activity.

Structure-Activity Relationship (SAR)

The SAR studies of pyrazole derivatives reveal that substitutions on the pyrazole ring can drastically alter biological activity. For instance, the introduction of various functional groups at specific positions on the pyrazole ring has been linked to enhanced potency against both microbial and cancerous cells .

Key observations include:

  • Substituent Effects : Alkyl and aryl groups at the N-position can improve lipophilicity and cellular uptake.
  • Amino Group Positioning : The position and nature of amino groups can affect receptor binding affinity and selectivity.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in various biological assays:

  • Antimicrobial Evaluation : A comprehensive study assessed several pyrazole derivatives, including our compound, for their antimicrobial properties against clinical isolates. Results indicated a strong correlation between structural modifications and antimicrobial potency .
  • Antitumor Studies : In vitro studies demonstrated that compounds similar to 1-((1-Isopropyl-1H-pyrazol-3-yl)methyl)-1H-pyrazol-3-amine exhibited significant cytotoxicity against lung cancer cells, highlighting their potential as therapeutic agents .

Q & A

Q. What are the established synthetic routes for 1-((1-Isopropyl-1H-pyrazol-3-yl)methyl)-1H-pyrazol-3-amine, and what key reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, including alkylation and condensation. For example, alkylation of pyrazole derivatives with isopropyl halides under basic conditions (e.g., NaH in DMF) forms the core structure, followed by reductive amination to introduce the amine group. Purification via column chromatography or recrystallization ensures high purity. Reaction parameters like temperature (60–80°C) and anhydrous solvents (THF, DMF) are critical for optimal yields .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • NMR (1H/13C): Assigns proton environments and carbon frameworks, confirming substituent positions.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography (using SHELX software): Resolves 3D conformation and hydrogen-bonding networks. SHELX refinement protocols are recommended for small-molecule crystallography .

Q. What common chemical transformations can this compound undergo, and what reagents are typically used?

  • Alkylation/Substitution : NaH or K2CO3 in DMF with alkyl halides.
  • Oxidation : H2O2 or KMnO4 under acidic conditions to hydroxylate the pyrazole ring.
  • Reduction : NaBH4 or LiAlH4 for reducing imine intermediates .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s biological activity, such as enzyme inhibition?

  • In vitro assays : Use fluorescence-based enzymatic assays (e.g., kinase inhibition) with purified targets.
  • Molecular docking : Employ software like AutoDock Vina to predict binding modes to active sites (e.g., ATP-binding pockets). Validate with mutagenesis studies to identify critical residues .
  • Dose-response curves : Calculate IC50 values using sigmoidal fitting in GraphPad Prism .

Q. How should contradictory data in biological activity studies (e.g., varying IC50 values across assays) be resolved?

  • Purity verification : Re-analyze compound purity via HPLC or LC-MS.
  • Orthogonal assays : Compare results from fluorescence, radiometric, and calorimetric methods.
  • Buffer optimization : Test activity under varying pH and ionic strength to rule out assay-specific artifacts .

Q. What computational strategies are recommended to study its interactions with biological targets?

  • Molecular Dynamics (MD) simulations : Use AMBER or GROMACS to simulate binding stability over 100+ ns trajectories.
  • QSAR modeling : Correlate substituent effects (e.g., isopropyl vs. trifluoromethyl) with activity using descriptors like logP and polar surface area .

Q. What methodologies optimize the synthetic route for scalability while maintaining stereochemical integrity?

  • Flow chemistry : Implement continuous flow reactors to enhance mixing and heat transfer.
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize byproducts.
  • DoE (Design of Experiments) : Use factorial designs to optimize solvent ratios and reaction times .

Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, logP) for pharmacokinetic studies?

  • HPLC-based logP : Measure partitioning between octanol and water phases.
  • Thermal analysis (DSC/TGA) : Assess melting points and thermal stability.
  • Solubility assays : Use shake-flask methods in PBS or simulated biological fluids .

Q. What strategies are effective for structure-activity relationship (SAR) studies on pyrazole-triazole hybrids?

  • Analog synthesis : Modify substituents (e.g., replace isopropyl with cyclopropyl) and test activity.
  • Crystallographic overlay : Compare X-ray structures of analogs to identify key binding motifs.
  • Free-energy perturbation (FEP) : Compute relative binding affinities for substituent changes .

Q. Which advanced analytical techniques resolve challenges in quantifying trace impurities during synthesis?

  • UPLC-MS/MS : Achieve ppb-level detection of byproducts.
  • NMR hyphenation : LC-NMR identifies impurities in complex mixtures.
  • ICP-MS : Screen for heavy metal catalysts (e.g., Pd, Ni) in final products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.